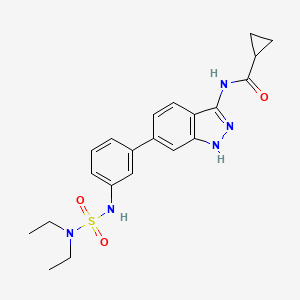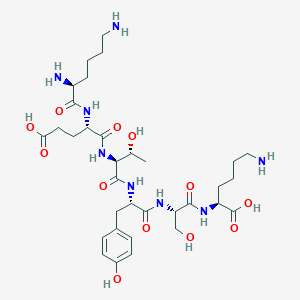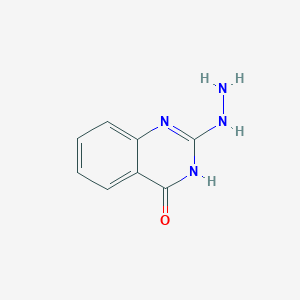
2-Hydrazinoquinazolin-4(3H)-one
Overview
Description
2-Hydrazinoquinazolin-4(3H)-one is a chemical compound with the CAS Number: 59342-31-3 . It has a molecular weight of 176.18 .
Synthesis Analysis
The synthesis of 2-Hydrazinoquinazolin-4(3H)-one involves a multistep process from various primary amines . In one study, a series of novel 2-(3-substituted-4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydrophthalazine-1,4-diones were synthesized by the reaction of 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with phthalic anhydride .Molecular Structure Analysis
The IUPAC name of 2-Hydrazinoquinazolin-4(3H)-one is 2-hydrazino-4(1H)-quinazolinone . The InChI Code is 1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13) .Chemical Reactions Analysis
In a study, 2-Hydrazinoquinazolin-4(3H)-one was used as a starting material to synthesize a series of novel compounds. The reaction involved 3-(substituted)-2-hydrazino-quinazoline-4(3H)-ones with phthalic anhydride . In another study, 3-cyclohexyl-2-hydrazino quinazolin-4(3H)-one was reacted with a variety of aldehydes and ketones .Physical And Chemical Properties Analysis
2-Hydrazinoquinazolin-4(3H)-one is a solid substance . It has a molecular weight of 176.18 .Scientific Research Applications
Summary of the Application
The study involved the use of the PASS program to predict the biological activity of 1-Ar-4-R- [1,2,4]triazolo [4,3-a] quinazolin-5 (4H)-ones . The aim was to identify the types of biological activity of the compounds studied and sort out the most promising compounds with potential anti-asthmatic and anti-allergic activity .
Methods of Application or Experimental Procedures
The synthesis of the most promising compounds was conducted by interaction of the corresponding 2-hydrazinoquinazolin-4 (3H)-ones with imidazolides of aromatic acids, or with aromatic aldehydes followed by oxidation in the presence of FeCl3 .
Results or Outcomes
The study found that the compounds synthesized are promising objects for further investigations as slightly toxic or nontoxic substances with potential anti-asthmatic and anti-allergic activity .
2. Synthesis of Fused-quinazolines and Quinazolines Carrying Biological Active Isatin Moiety
Summary of the Application
The research involved the synthesis of novel fused heterocyclic systems, including triazolo [4,3-a]quinazolin-7-ones, [1, 2, 4]tetrazino [4,3- a ]-quinazolin-8-ones and Schiff’s bases of isatin derivatives with 2-hydrazinoquinazolin-4-ones .
Methods of Application or Experimental Procedures
The study synthesized these compounds and characterized them using spectroscopic methods (IR, 1H NMR, 13C NMR) and elemental analysis .
Results or Outcomes
Several of the synthesized compounds showed variable and promising in vitro antiproliferative activity against the MCF-7 cells . In silico docking study of one of the compounds with EGFR enzyme suggested that the designed compound might act on the same enzyme target where DJK_3021_A x-ray structure acted .
3. Antitubercular and Antimicrobial Agents
Summary of the Application
The research involved the synthesis of novel quinazolinone hybrids, including triazepino-quinazolinones, thiazolo-triazolo-quinazolinones, and triazolo-quinazolinones . The aim was to identify compounds with potential antimicrobial and antitubercular activities .
Methods of Application or Experimental Procedures
The compounds were synthesized from the key intermediate 3-(substituted phenyl)-2-hydrazinoquinazolin-4(3H)-ones . All the newly synthesized compounds were characterized by means of spectral (IR, 1H NMR, 13C NMR) and elemental analysis .
Results or Outcomes
The results demonstrated that some of the compounds exhibited pronounced antimicrobial activity comparable to that of standard drugs tested under similar conditions . Compounds 4c, 4e, 7e, and 8b showed relatively very good inhibitory activity against pathogenic bacteria with minimum inhibitory concentration (MIC) of 2.6 μg/mL, 5.2 μg/mL . These compounds also showed pronounced antifungal activity against selected pathogenic fungi, A. niger, C. albicans with MIC 2.6 μg/mL and 5.2 μg/mL . The antitubercular activity of synthesized compounds reveal that compound 8b showed better activity than the other compounds with a MIC of 5.2 μg/mL against M. tuberculosis (H 37 Rv) .
4. Microbial Activity of Heterocyclic Schiff Bases
Summary of the Application
The research involved the study of the microbial activity of some heterocyclic Schiff bases . Schiff bases are an important versatile class of organic compounds with notable pharmacological properties for various industrial applications .
Methods of Application or Experimental Procedures
The study involved the synthesis of Schiff bases and their metal complexes . These compounds were characterized using various methods .
Results or Outcomes
The study found that the antimicrobial activity of Schiff base ligands is usually better upon metal complexation as a result of their chelating behavior . The compounds showed a wide range of activities against microbes and demonstrated good antimicrobial activity against fungi, bacteria, parasites, and viruses .
5. Anti-inflammatory and Analgesic Activities
Summary of the Application
The research involved the synthesis of new quinazolin-4(3H)-ones and testing their anti-inflammatory and analgesic activities .
Methods of Application or Experimental Procedures
The compounds were synthesized from 5-Iodoanthranilic acid, 5-bromo anthranic acid, acetanthranils or benzoxazinones, 2-methyl-3-(p-methylphenyl)-6-iodo quinazolin-4(3H)-ones, 2-bromomethyl-3-(p-methylphenyl)-6-iodoquinazolin-4(3H)-ones, 2-hydrazino methyl-3-(p-methylphenyl)-6-iodoquinazolin-4(3H)-ones . Their structures were established by elemental analysis, IR spectra, NMR spectra, and mass spectra .
Results or Outcomes
All the compounds were tested for their anti-inflammatory activity, analgesic activity, ulcerogenic activity, and cyclooxygenase activity . The results showed that some of the compounds exhibited pronounced anti-inflammatory and analgesic activities .
6. Antimicrobial Activity
Summary of the Application
The research involved the study of the microbial activity of some heterocyclic Schiff bases . Schiff bases are an important versatile class of organic compounds with notable pharmacological properties for various industrial applications .
Methods of Application or Experimental Procedures
The study involved the synthesis of Schiff bases and their metal complexes . These compounds were characterized using various methods .
Results or Outcomes
The study found that the antimicrobial activity of Schiff base ligands is usually better upon metal complexation as a result of their chelating behavior . The compounds showed a wide range of activities against microbes and demonstrated good antimicrobial activity against fungi, bacteria, parasites, and viruses .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-hydrazinyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c9-12-8-10-6-4-2-1-3-5(6)7(13)11-8/h1-4H,9H2,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFYYWZQWKEOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinoquinazolin-4(3H)-one | |
CAS RN |
59342-31-3 | |
| Record name | 2-hydrazinyl-3,4-dihydroquinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



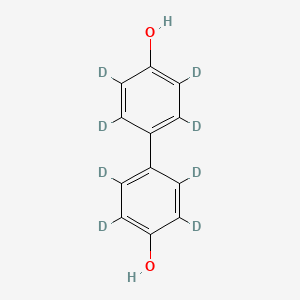
![N-Benzylbicyclo[1.1.1]pentan-1-amine](/img/structure/B1450703.png)
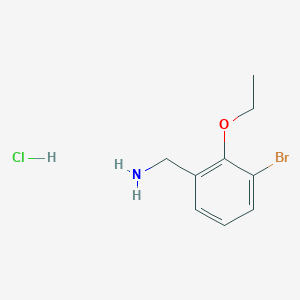
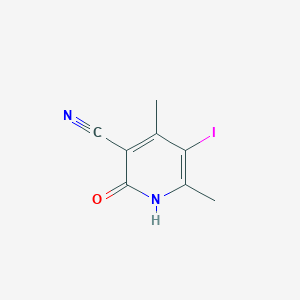
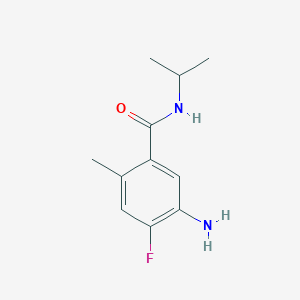
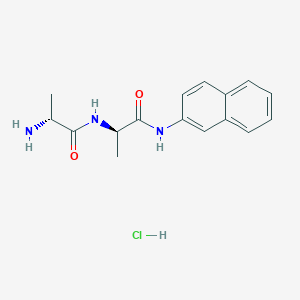
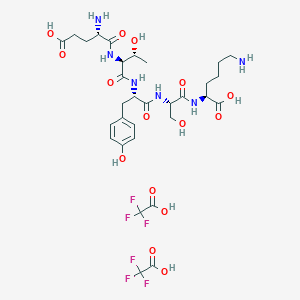
![1-(Bicyclo[1.1.1]pentan-1-yl)piperazine](/img/structure/B1450715.png)
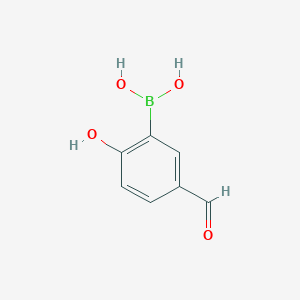
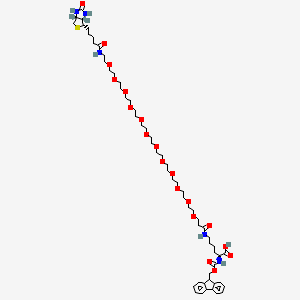
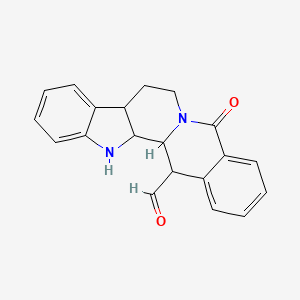
![6-Hydroxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B1450720.png)
